Navitoclax-piperazine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

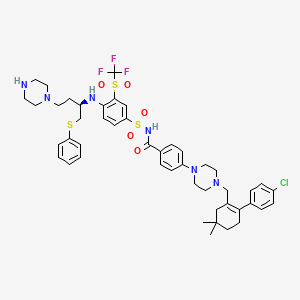

IUPAC Name |

4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-1-phenylsulfanyl-4-piperazin-1-ylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H56ClF3N6O5S3/c1-46(2)20-18-42(34-8-12-37(48)13-9-34)36(31-46)32-56-26-28-57(29-27-56)39-14-10-35(11-15-39)45(58)54-65(61,62)41-16-17-43(44(30-41)64(59,60)47(49,50)51)53-38(19-23-55-24-21-52-22-25-55)33-63-40-6-4-3-5-7-40/h3-17,30,38,52-53H,18-29,31-33H2,1-2H3,(H,54,58)/t38-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPNZDFOWRFBLZ-KXQOOQHDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCN5CCNCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)N[C@H](CCN5CCNCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H56ClF3N6O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

973.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure-activity Relationship Sar and Rational Drug Design Approaches

Identification of Pharmacophoric Elements Critical for BCL-2 Family Inhibition

The development of Navitoclax and its precursors, such as ABT-737, was born out of a fragment-based drug discovery (FBDD) approach. researchgate.netdovepress.com This method involves identifying small chemical fragments that bind to the target protein, which are then elaborated upon to create more potent molecules. dovepress.comnih.gov The core pharmacophore of Navitoclax-like compounds is designed to mimic the BH3 domain of pro-apoptotic proteins, which is the natural binding partner of anti-apoptotic BCL-2 family members. nih.govresearchgate.net

Key pharmacophoric elements include:

Two key hydrophobic moieties: These are designed to occupy two distinct hydrophobic pockets (P2 and P4) on the surface of BCL-2 proteins. nih.gov

A linker region: This connects the two hydrophobic groups, and its composition and conformation are crucial for optimal binding. The piperazine group often forms part of this linker structure.

An acylsulfonamide group: This feature is present in ABT-737, the precursor to Navitoclax, and contributes to its binding affinity. nih.gov

These elements work in concert to disrupt the interaction between BCL-2 proteins and their pro-apoptotic partners, thereby promoting programmed cell death.

Impact of Piperazine Substitutions on Binding Affinity and Selectivity

The piperazine moiety in Navitoclax-piperazine is not merely a passive linker. Modifications to this group can significantly influence the compound's binding affinity, selectivity, and pharmacokinetic properties. For instance, in the development of PROTACs, the piperazine group serves as a convenient attachment point for the linker that connects the BCL-2 inhibitor to an E3 ligase ligand. medchemexpress.comcd-bioparticles.netmedkoo.commedchemexpress.com

Furthermore, the nitrogen atoms within the piperazine ring can engage in important interactions with the target protein. Molecular dynamics simulations have shown that the nitrogen atom of the piperazine can form a π-cation interaction with a tyrosine residue (TYR101 or TYR108) in the binding pocket of BCL-2 and BCL-XL. researchgate.net The mobility and orientation of the phenylpiperazine linker group can also differ when bound to various BCL-2 family members, which can affect selectivity. researchgate.net For example, this linker has been observed to be more mobile in the binding site of Mcl-1 compared to BCL-2 or BCL-XL, which is consistent with the lower affinity of Navitoclax for Mcl-1. researchgate.net

In the design of other BCL-2/Mcl-1 dual inhibitors, replacing a thiomorpholine group with a piperazine group has been explored as a strategy to occupy the P2 pocket and enhance binding capabilities. researchgate.net

Computational Chemistry and Molecular Modeling in Lead Optimization

Computational chemistry has been an indispensable tool in the optimization of Navitoclax and related compounds. nih.govnih.govresearchgate.netsteeronresearch.com These methods provide a virtual window into the molecular interactions between the drug and its target, guiding the design of more effective molecules.

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding pose and stability of a ligand within a protein's active site. steeronresearch.commdpi.com For Navitoclax and its analogs, these simulations have been instrumental in:

Predicting binding modes: Docking studies help to visualize how the inhibitor fits into the hydrophobic grooves of BCL-2 family proteins. researchgate.net

Understanding dynamic behavior: MD simulations reveal the flexibility and movement of both the ligand and the protein over time, highlighting key interactions and potential areas for modification. researchgate.netresearchgate.net For example, simulations have shown that while the chlorobiphenyl end of ABT-737 (a precursor to Navitoclax) is stably bound across BCL-2, BCL-XL, and Mcl-1, the phenylpiperazine linker exhibits significantly more mobility in Mcl-1. researchgate.net

Calculating binding free energies: These calculations provide a theoretical estimation of the binding affinity, which can be used to rank and prioritize compounds for synthesis and testing. researchgate.net

| Computational Technique | Application in this compound Research | Key Findings |

| Molecular Docking | Predicting the binding orientation of Navitoclax analogs in the BH3-binding groove of BCL-2 family proteins. researchgate.netmdpi.com | Confirmed that binding to hydrophobic grooves is a prerequisite for inhibitory action. researchgate.net |

| Molecular Dynamics (MD) Simulations | Examining the dynamic stability of the inhibitor-protein complex and identifying key interactions. researchgate.netresearchgate.net | Revealed differential mobility of the phenylpiperazine linker in Mcl-1 versus BCL-2/BCL-XL, explaining selectivity differences. researchgate.net Identified crucial π-cation interactions between the piperazine nitrogen and tyrosine residues. researchgate.net |

| MM/GBSA Calculations | Estimating the binding free energies of inhibitors to BCL-2 family proteins. nih.gov | Used to compare the binding affinities of novel compounds against known inhibitors like Navitoclax analogs. nih.gov |

As previously mentioned, fragment-based drug discovery (FBDD) was the cornerstone of the initial discovery of the chemical series that led to Navitoclax. researchgate.netdovepress.comnih.gov This approach involves:

Screening a library of small chemical fragments: Techniques like nuclear magnetic resonance (NMR) spectroscopy are used to identify low-affinity fragments that bind to the target protein. nih.govresearchgate.netnih.gov

Structure-guided elaboration: Once a fragment hit is identified and its binding mode is determined (often through X-ray crystallography or NMR), medicinal chemists can grow or link these fragments to create more potent inhibitors. researchgate.netdovepress.com

The success of FBDD in developing potent BCL-2 inhibitors like Navitoclax has highlighted its power in tackling challenging targets like protein-protein interactions. dovepress.com

Molecular Docking and Dynamics Simulations

Design Principles for Overcoming Specificity Challenges

A significant hurdle in targeting the BCL-2 family is achieving selectivity for a specific member. The high degree of structural similarity in the binding grooves of proteins like BCL-2, BCL-XL, and BCL-w makes it challenging to design selective inhibitors. nih.gov Navitoclax, for instance, is a potent inhibitor of both BCL-2 and BCL-XL. nih.govnih.gov While effective, this dual inhibition can lead to on-target toxicities, such as thrombocytopenia (a reduction in platelets), because BCL-XL is crucial for platelet survival. nih.govexplorationpub.com

To overcome these challenges, several design principles are employed:

Exploiting subtle structural differences: Although the binding grooves are similar, minor differences in amino acid composition and conformation can be exploited. Structure-based design allows for the optimization of inhibitors to form specific interactions with residues unique to a particular BCL-2 family member.

Targeted degradation (PROTACs): An innovative strategy to enhance selectivity is the development of PROTACs. explorationpub.comuoc.gr By linking a BCL-XL inhibitor like this compound to a ligand for an E3 ubiquitin ligase that is poorly expressed in platelets, it is possible to selectively degrade BCL-XL in cancer cells while sparing platelets. explorationpub.com

Scaffold hopping and hybridization: Researchers are exploring novel chemical scaffolds that may offer different selectivity profiles. For example, hybrid molecules combining pharmacophores like carbazole and piperazine are being investigated as potential BCL-2 inhibitors. mdpi.com

The development of Navitoclax and its derivatives represents a landmark achievement in the field of apoptosis-targeted therapy. The continuous refinement of these compounds, guided by a deep understanding of their structure-activity relationships and the application of sophisticated computational tools, holds the promise of even more selective and effective cancer treatments in the future.

Q & A

What is the mechanism of action of Navitoclax-piperazine in targeting BCL-XL, and how does this inform apoptosis studies?

This compound (ABT-263-piperazine) acts as a selective BCL-XL inhibitor, binding to the hydrophobic groove of BCL-XL to disrupt its anti-apoptotic activity. This forces cancer cells dependent on BCL-XL for survival into apoptosis. For methodological validation, researchers should:

- Use co-immunoprecipitation (Co-IP) to confirm BCL-XL binding.

- Perform flow cytometry with Annexin V/PI staining to quantify apoptosis in BCL-XL-dependent cell lines (e.g., leukemia models) .

What in vitro assays are recommended to evaluate the efficacy and specificity of this compound in PROTAC synthesis?

Key assays include:

- Cell viability assays (MTT/CellTiter-Glo) in BCL-XL-driven vs. non-dependent cell lines to confirm selective cytotoxicity.

- Western blotting to monitor BCL-XL degradation post-PROTAC treatment (e.g., DT2216, which combines this compound with a VHL ligand).

- Platelet toxicity assays to assess off-target effects, leveraging DT2216’s reduced platelet toxicity as a benchmark .

How can researchers optimize PROTAC design using this compound to enhance degradation efficiency?

Optimization strategies involve:

- Linker length and composition : Test polyethylene glycol (PEG) or alkyl-based linkers to balance solubility and proteasome recruitment.

- Dose-response studies to determine the optimal molar ratio of this compound to VHL ligand (e.g., (S,R,S)-AHPC-Me-C5-COOH).

- Ternary complex assays (e.g., SPR or AlphaScreen) to validate the formation of BCL-XL/PROTAC/E3 ligase complexes .

How should discrepancies in this compound’s cytotoxicity across cancer models be addressed?

Contradictions often arise due to:

- BCL-XL dependency heterogeneity : Validate using siRNA knockdown or CRISPR-Cas9 BCL-XL knockout models.

- Microenvironmental factors : Compare 2D monolayers vs. 3D spheroids to assess drug penetration and stromal interactions.

- Combination therapies : Pair with BH3 mimetics (e.g., ABT-199) to overcome resistance in BCL-2/BCL-XL co-dependent cancers .

What are critical considerations for in vivo pharmacokinetic (PK) studies of this compound-based PROTACs?

Key parameters include:

- Bioavailability : Administer PROTACs via intravenous (IV) or subcutaneous (SC) routes to bypass first-pass metabolism.

- Tissue distribution : Use LC-MS/MS to quantify PROTAC levels in tumors vs. off-target tissues (e.g., liver, platelets).

- Dosing frequency : Optimize based on BCL-XL turnover rates, measured via pulse-chase assays .

How does structural modification of this compound influence its therapeutic index in PROTAC applications?

Structural analogs can mitigate toxicity:

- Piperazine substitution : Replace with bulkier groups (e.g., trifluoroethyl) to enhance target selectivity.

- Solubility enhancers : Introduce polar moieties (e.g., sulfonate) while maintaining BCL-XL binding affinity (validate via SPR).

- Metabolic stability : Assess CYP450-mediated degradation using liver microsome assays .

What computational tools are recommended for predicting this compound’s binding dynamics with BCL-XL?

Use:

- Molecular docking (AutoDock Vina) to model interactions between this compound and BCL-XL’s BH3 domain.

- Molecular dynamics (MD) simulations (GROMACS) to assess binding stability under physiological conditions.

- Free energy perturbation (FEP) to predict the impact of point mutations on drug resistance .

How can researchers validate the specificity of this compound in complex biological systems?

Employ:

- Isoform selectivity panels : Test against BCL-2, MCL-1, and BCL-W using recombinant proteins.

- Chemical proteomics : Use affinity-based pulldown with biotinylated this compound to identify off-targets.

- Transcriptomic profiling (RNA-seq) post-treatment to detect unintended pathway activation .

What experimental controls are essential when studying this compound in combination therapies?

Include:

- Single-agent controls to isolate synergistic vs. additive effects.

- Rescue experiments : Overexpress BCL-XL in treated cells to confirm on-target apoptosis.

- Vehicle controls with matched solvents (e.g., DMSO) to rule out solvent toxicity .

How can researchers address this compound’s limited solubility in preclinical formulations?

Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。